N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a dimethylsulfamoyl group and at the 2-position with a benzofuran-2-carboxamide moiety. This structural framework is associated with diverse biological activities, particularly in targeting enzymes like casein kinase-1δ (CK-1δ) and anticonvulsant pathways . The dimethylsulfamoyl group enhances solubility and binding interactions, while the benzofuran ring contributes to aromatic stacking in protein pockets .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-21(2)27(23,24)12-7-8-13-16(10-12)26-18(19-13)20-17(22)15-9-11-5-3-4-6-14(11)25-15/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMKOXAPSHTOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cs₂CO₃-Mediated Cyclization of 2-Hydroxybenzonitriles
A rapid room-temperature method employs cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to cyclize 2-hydroxybenzonitriles with 2-bromoacetophenones. This one-pot C–C and C–O bond-forming reaction yields 3-amino-2-aroyl benzofuran derivatives in 10–20 minutes with excellent yields (up to 92%). For instance, reacting 2-hydroxybenzonitrile with 2-bromoacetophenone in the presence of 2.0 equivalents of Cs₂CO₃ generates the benzofuran core, which can be further functionalized at the 3-amino position. This method’s scalability is demonstrated by gram-scale syntheses.
Palladium-Catalyzed C–H Arylation and Transamidation
Pd(II)-catalyzed C–H arylation of 8-aminoquinoline-directed benzofuran amides enables the installation of diverse aryl groups at the C3 position. Subsequent transamidation with amine nucleophiles cleaves the directing group and introduces carboxamide functionalities. For example, treating a C3-arylated benzofuran with Boc₂O activates it for uncatalyzed aminolysis, yielding benzofuran-2-carboxamides. This approach offers modularity for structural diversification.
DMTSF-Mediated Electrophilic Cyclization
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) induces cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient conditions. The reaction tolerates electron-rich and electron-deficient alkynes, producing 3-thiomethyl-substituted benzofurans in 12 hours. The thiomethyl group serves as a handle for further functionalization, such as oxidation to sulfones or displacement with nucleophiles.
Synthesis of 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine
The 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine moiety requires sequential sulfamoylation and cyclization.
Sulfamoylation of 6-Amino-1,3-Benzothiazole
6-Amino-1,3-benzothiazole is treated with dimethylsulfamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the dimethylsulfamoyl group. The reaction typically proceeds in dichloromethane or THF at 0–25°C, yielding 6-(dimethylsulfamoyl)-1,3-benzothiazole.
Cyclization to Form the Benzothiazole Core
Alternative routes involve cyclizing thioamide precursors. For example, reacting 2-aminobenzenethiol with cyanogen bromide forms the benzothiazole ring, followed by nitration and reduction to introduce the 6-amino group. Subsequent sulfamoylation as above completes the synthesis.
Coupling of Benzofuran-2-Carboxamide and 6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-Amine
The final step involves forming the amide bond between the benzofuran-2-carboxylic acid derivative and the benzothiazol-2-amine.
Acylation with Carboxylic Acid Chlorides
Benzofuran-2-carbonyl chloride is generated by treating benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine in a polar aprotic solvent (e.g., DMF or dioxane) with a base (e.g., triethylamine). This method affords moderate to high yields (60–85%) but requires strict anhydrous conditions.
Coupling Reagents: HATU and EDCl/HOBt
Modern peptide coupling reagents, such as HATU or EDCl with HOBt, enable direct coupling of benzofuran-2-carboxylic acid and the amine. For example, a mixture of benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv) in DMF is stirred at 0°C for 30 minutes before adding the amine. The reaction proceeds at room temperature, yielding the target compound in >75% yield after purification.
Optimization and Mechanistic Insights
Solvent and Base Effects
Cs₂CO₃ in DMF accelerates benzofuran formation by deprotonating the phenolic oxygen and facilitating nucleophilic attack on the α-carbon of the bromoacetophenone. In contrast, DMTSF-mediated cyclization relies on electrophilic activation of the alkyne, followed by intramolecular attack of the methoxy group.
Functional Group Compatibility
The dimethylsulfamoyl group is stable under both basic (Cs₂CO₃) and acidic (SOCl₂) conditions, ensuring its integrity during coupling. However, prolonged exposure to strong acids or bases may lead to desulfonation.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cs₂CO₃-mediated cyclization | RT, 10–20 min | 85–92 | Rapid, scalable, no transition metals | Limited to 3-amino-2-aroyl derivatives |
| Pd-catalyzed C–H arylation | 100°C, 12–24 h | 70–80 | Modular C3 functionalization | Requires directing group removal |
| DMTSF cyclization | RT, 12 h | 75–90 | Ambient conditions, diverse substituents | Thiomethyl group requires further modification |
| HATU coupling | RT, 2–4 h | 75–85 | Mild, high functional group tolerance | Cost of coupling reagents |
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Binding Affinity and Selectivity
Trifluoromethyl vs. Dimethylsulfamoyl Substituents
The compound N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl) acetamide (BTA) (pIC50 = 7.8) shares a benzothiazole core but substitutes the 6-position with a trifluoromethyl group. Compared to the target compound’s dimethylsulfamoyl group, BTA exhibits moderate CK-1δ inhibition (GlideXP score = −3.78 kcal/mol). The dimethylsulfamoyl group in the target compound likely improves hydrogen bonding with polar residues, enhancing binding affinity over trifluoromethyl’s hydrophobic effects .
Cyclopropanecarboxamide vs. Benzofuran-2-Carboxamide
The analog N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (F520-0016) replaces the benzofuran ring with a cyclopropane moiety.
Pharmacological Activity Profiles
Anticonvulsant Activity
Benzothiazole derivatives like 3,4-disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones (e.g., compounds 4g, 4i) demonstrate 100% protection in maximal electroshock seizure (MES) models at 30 mg/kg. The dimethylsulfamoyl group in the target compound may similarly enhance blood-brain barrier penetration, though direct anticonvulsant data for the target compound requires further validation .
CK-1δ Inhibition
The target compound’s benzofuran-2-carboxamide moiety aligns with high-affinity CK-1δ inhibitors. For example, CHC and DHC (designed analogs) exhibit superior GlideXP scores to BTA, underscoring the importance of substituent polarity and aromaticity in kinase inhibition .
Physicochemical and Structural Properties
Key Observations :
Patent and Structural Diversity
Patent-derived compounds (e.g., Example 1: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) highlight the versatility of benzothiazole scaffolds. These analogs often prioritize bulkier substituents (e.g., tetrahydroquinoline) for antiproliferative effects, contrasting with the target compound’s focus on kinase inhibition .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its chemical structure, synthesis, biological activities, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N2O3S2
- Molecular Weight : 348.44 g/mol
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : The starting material is 1,3-benzothiazole, which undergoes sulfonamide formation through reaction with dimethylsulfamide.
- Coupling Reaction : The resulting sulfonamide is then reacted with benzofuran-2-carboxylic acid derivatives in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.12 ± 0.15 | |
| HeLa (Cervical) | 6.45 ± 0.22 | |
| A549 (Lung) | 4.87 ± 0.10 |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. Testing was conducted using broth microdilution methods according to CLSI guidelines.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 128 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study: In Vitro Antitumor Activity
A study published in PMC evaluated the effects of various benzothiazole derivatives on human lung cancer cell lines using both 2D and 3D culture systems. This compound was among the compounds tested, showing superior performance in the 2D assays compared to standard chemotherapeutic agents like doxorubicin.
Research Findings
Research has indicated that compounds with similar structures often exhibit enhanced biological activity due to their ability to interact with DNA and inhibit critical cellular pathways. The presence of the dimethylsulfamoyl group is hypothesized to contribute significantly to the compound's overall efficacy by enhancing solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Benzothiazole Formation : React 6-amino-1,3-benzothiazole with dimethylsulfamoyl chloride under basic conditions (e.g., pyridine) to introduce the sulfamoyl group at position 6 .
Carboxamide Coupling : Use coupling reagents (e.g., EDC/HOBt) to link the benzofuran-2-carboxylic acid moiety to the benzothiazole core. Microwave-assisted synthesis may improve yield and reduce side products .
-
Critical Parameters :
-
Temperature : Maintain 60–80°C for amide bond formation.
-
Solvents : DMF or dichloromethane for solubility.
-
Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (retention time ~1.6–2.0 min under QC-SMD-TFA05 conditions) .
- Data Table :
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfamoylation | Dimethylsulfamoyl chloride, pyridine | 0–5°C, 12 h | 65–75 | ≥95% |
| Amide Coupling | EDC, HOBt, DMF | 60°C, 4 h | 50–60 | ≥90% |
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). Key metrics include bond angles (e.g., C–N–C ~120°) and intermolecular interactions (e.g., H-bonding between benzofuran carbonyl and sulfamoyl groups) .
- Spectroscopy :
- NMR : ¹H NMR (DMSO-d6) δ: 3.1 ppm (s, 6H, dimethyl), 7.2–8.1 ppm (aromatic protons) .
- IR : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~1267 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : LCMS m/z ~450 [M+H]+ .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets?
- Methodological Answer :
- Target Identification :
Computational Docking : Use AutoDock Vina to screen against kinase or protease libraries. Prioritize targets with binding energies < −8.0 kcal/mol .
Pull-Down Assays : Immobilize the compound on beads for affinity chromatography with cell lysates. Identify bound proteins via SDS-PAGE/MS .
-
Functional Validation :
-
Enzyme Inhibition Assays : Measure IC50 values (e.g., against COX-2 or topoisomerase II) using fluorometric or colorimetric substrates .
- Data Contradiction Analysis : If in vitro activity (e.g., IC50 = 1 µM) conflicts with cellular assays (EC50 > 10 µM), assess membrane permeability via PAMPA or Caco-2 models .
Q. How can researchers resolve discrepancies in reported biological activity data across structural analogs?
- Methodological Answer :
- Structural-Activity Comparison :
- Analog Table :
| Compound | Substituents | Activity (IC50, µM) | Notes |
|---|---|---|---|
| Parent | 6-(dimethylsulfamoyl) | 1.2 ± 0.3 | Reference |
| Analog A | 6-methoxy | >10 | Reduced solubility |
| Analog B | 6-nitro | 0.8 ± 0.2 | Enhanced electrophilicity |
- Experimental Replication :
Standardize Assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT vs. ATP-lite).
Control Variables : Test solubility (DMSO stock concentration ≤0.1%) and serum binding effects .
Q. What computational and experimental approaches are recommended for predicting and validating metabolic stability?
- Methodological Answer :
- In Silico Prediction :
- CYP450 Metabolism : Use MetaSite to identify vulnerable sites (e.g., benzothiazole S-oxidation) .
- In Vitro Validation :
Microsomal Stability : Incubate with liver microsomes (human/rat). Measure half-life (t1/2) via LCMS.
Metabolite ID : Use HRMS/MS to detect oxidative metabolites (e.g., m/z +16 for hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
